![molecular formula C21H17Cl2N5O2S B2844283 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894038-47-2](/img/structure/B2844283.png)
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring, both of which are common in many biologically active compounds . The presence of multiple chloro groups suggests that it might have interesting reactivity and could potentially be used in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chloro groups might be reactive towards nucleophilic substitution reactions .Scientific Research Applications
Antibacterial Activity
The compound has shown promising results in the field of antibacterial research. It has been found to exhibit in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This suggests that the compound could be further explored for its potential use in the development of new antibacterial drugs.
Urease Inhibition
The compound has been studied as a potential urease inhibitor . Urease is an enzyme that is associated with several health conditions such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others . The compound was found to be a potent inhibitor of jack bean urease (JBU), with inhibitory activity IC50 found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
Drug Development
The compound’s structure, which includes a thiourea skeleton, plays a vital role in pharmaceutical chemistry . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This makes it a potential candidate for the development of new drugs.
Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles
The compound can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis of these compounds and can yield different products with structural diversity .
Antifungal Activity
Thiazole derivatives, such as this compound, have been found to have antifungal properties . This suggests that the compound could be further explored for its potential use in the development of new antifungal drugs.
Antiretroviral Activity
Thiazole derivatives have also been used in the treatment of HIV infections . This suggests that the compound could be further explored for its potential use in the development of new antiretroviral drugs.
Antineoplastic Activity
Thiazole derivatives have been used in the treatment of various types of cancer . This suggests that the compound could be further explored for its potential use in the development of new antineoplastic drugs.
Treatment of Hypertension and Schizophrenia
Thiazole derivatives have been used in the treatment of hypertension and schizophrenia . This suggests that the compound could be further explored for its potential use in the development of new drugs for these conditions.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. These might include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, and biological testing to determine its activity and potential as a drug .
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2S/c1-12-16(23)3-2-4-17(12)25-20(30)19(29)24-10-9-15-11-31-21-26-18(27-28(15)21)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJGTBHPXMXBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide |
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